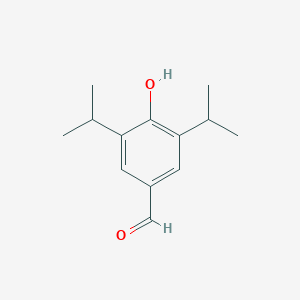

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDLTQPAQUBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147095 | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10537-86-7 | |

| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, with the CAS number 10537-86-7, is an aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a hydroxyl group and two sterically hindering isopropyl groups ortho to the aldehyde, imparts unique reactivity and properties. This technical guide provides a comprehensive overview of its physicochemical data, potential synthetic routes, analytical methods, and known biological activities of structurally related compounds, offering valuable insights for its application in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 10537-86-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 291.5 °C at 760 mmHg | [1] |

| Density | 1.033 g/cm³ | [1] |

| Flash Point | 122.6 °C | [1] |

| Vapor Pressure | 0.00111 mmHg at 25°C | [1] |

| Refractive Index | 1.546 | [1] |

| pKa | 8.83 ± 0.23 (Predicted) | [1] |

| Solubility | Dichloromethane, Ethyl Acetate | [1] |

| InChI Key | WVGDLTQPAQUBMO-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C=O |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 2,6-diisopropylphenol, which can be synthesized via the isopropylation of phenol. The introduction of the aldehyde group onto the 2,6-diisopropylphenol ring can be achieved through several formylation reactions common in organic chemistry. Below are detailed conceptual methodologies for these key transformations.

Synthesis of 2,6-Diisopropylphenol (Propofol)

Propofol, the precursor to the target molecule, is synthesized by the isopropylation of phenol.

-

Reaction: Phenol is reacted with isopropyl alcohol (IPA) in the vapor phase over an acid catalyst.

-

Catalyst: H-beta or H-mordenite zeolites have been shown to be effective.

-

Conditions: The reaction is typically carried out at elevated temperatures. Optimization of the phenol to IPA molar ratio, weight hourly space velocity (WHSV), and reaction temperature is crucial for maximizing the yield and selectivity for 2,6-diisopropylphenol.

-

Purification: The product mixture is cooled, and the desired 2,6-diisopropylphenol is separated from unreacted starting materials and other isomers by distillation.

Formylation of 2,6-Diisopropylphenol

The introduction of the aldehyde group at the para-position of the hydroxyl group in 2,6-diisopropylphenol can be accomplished via several established methods. The ortho positions are sterically hindered by the isopropyl groups, thus favoring para-substitution.

1. Duff Reaction

The Duff reaction is a formylation method for phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][4]

-

Reagents: 2,6-diisopropylphenol, hexamethylenetetramine (HMTA), and an acid catalyst such as boric acid or trifluoroacetic acid.

-

Procedure:

-

2,6-diisopropylphenol and HMTA are dissolved in a suitable solvent like glycerol or acetic acid.

-

The mixture is heated, typically to around 150-160°C, for several hours.

-

The reaction mixture is then cooled and subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid) to liberate the aldehyde.

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

Purification is achieved through recrystallization or column chromatography.

-

2. Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7] While it typically favors ortho-substitution, the steric hindrance from the isopropyl groups in 2,6-diisopropylphenol would direct the formylation to the para position.

-

Reagents: 2,6-diisopropylphenol, chloroform (CHCl₃), and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Procedure:

-

2,6-diisopropylphenol is dissolved in an aqueous solution of the strong base to form the phenoxide ion.

-

Chloroform is added to the solution, and the mixture is heated with vigorous stirring. The reaction is often carried out in a biphasic system.

-

After the reaction is complete, the mixture is cooled and acidified to neutralize the excess base and protonate the product.

-

The product is then extracted with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.

-

3. Vilsmeier-Haack Reaction

This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[8][9][10]

-

Reagents: 2,6-diisopropylphenol, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

-

Procedure:

-

The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (e.g., 0°C).

-

2,6-diisopropylphenol is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature or gently heated for a period of time.

-

The reaction is quenched by pouring it into ice-water, followed by hydrolysis, often with heating, to convert the intermediate iminium salt to the aldehyde.

-

The product is extracted and purified as in the other methods.

-

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

-

Method: Reverse-phase HPLC.

-

Stationary Phase: A C18 column (e.g., Newcrom R1) can be used.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method can be used for purity assessment, quantitative analysis, and for monitoring the progress of synthesis reactions. It is also scalable for preparative separation to isolate impurities.

Biological Activity and Signaling Pathways

Research on the parent molecule, benzaldehyde, has shown that it can suppress multiple signaling pathways in cancer cells by regulating the protein-protein interactions mediated by the 14-3-3ζ isoform. This provides a potential, albeit indirect, framework for understanding how benzaldehyde derivatives might exert biological effects.

Benzaldehyde's Impact on 14-3-3ζ Mediated Signaling

The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, thereby influencing their activity, localization, and stability. The ζ isoform, in particular, is often overexpressed in cancer and acts as a hub for oncogenic signaling. Benzaldehyde has been shown to disrupt the interaction between 14-3-3ζ and its client proteins.

Caption: Benzaldehyde's inhibitory effect on 14-3-3ζ interactions.

It is important to note that the presence of the hydroxyl and two isopropyl groups on the benzaldehyde scaffold of the title compound would significantly alter its electronic and steric properties, and therefore its biological activity may differ from that of benzaldehyde. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Applications in Drug Development and Research

As a chemical intermediate, this compound is used in the synthesis of more complex molecules. For instance, it is a starting material for the one-pot synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and has been used in the synthesis of a photo-switchable compound. Its potential, though unconfirmed, as a tyrosine kinase inhibitor suggests that derivatives of this compound could be explored for applications in oncology and other diseases where tyrosine kinases are dysregulated. The sterically hindered phenolic group also makes it an interesting scaffold for developing compounds with antioxidant properties.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C13H18O2 | CID 82712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS No. 10537-86-7). The information is presented to be a valuable resource for researchers and professionals involved in chemistry, pharmacology, and materials science.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 3 and 5. This substitution pattern, particularly the bulky isopropyl groups flanking the hydroxyl group, imparts specific physical and chemical characteristics to the molecule.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | 291.5 °C at 760 mmHg | [1] |

| Density | 1.033 g/cm³ | [1] |

| Flash Point | 122.6 °C | [1] |

| Vapor Pressure | 0.00111 mmHg at 25°C | [1] |

| Refractive Index | 1.546 | [1] |

| pKa (Predicted) | 8.83 ± 0.23 | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate. Insoluble in water. | [1] |

| Appearance | White Solid | [2] |

Spectral Data and Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Two equivalent protons on the benzene ring are expected to produce a singlet in the aromatic region, likely between δ 7.0-7.8 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the twelve equivalent methyl protons are expected. The methine proton signal would likely appear around δ 3.0-3.5 ppm, while the methyl proton signal would be further upfield.

-

Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum would provide information about the carbon skeleton:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon bearing the hydroxyl group would be the most shielded, while the carbon bearing the aldehyde group would be more deshielded.

-

Isopropyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl groups are anticipated.

Predicted Infrared (IR) Spectral Data

The IR spectrum would be characterized by the following key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption peaks just below 3000 cm⁻¹ for the isopropyl groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a key indicator of the aldehyde functional group.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Standard laboratory procedures are employed for the determination of the physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A standard method involves using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential applications.

Methodology:

-

To a small test tube containing a measured amount of solvent (e.g., 1 mL), a small, pre-weighed amount of the solid compound (e.g., 10 mg) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, further increments are added until saturation is reached to determine the approximate solubility.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).

Synthetic Workflow

This compound serves as a key starting material in the synthesis of various organic molecules. One notable application is in the one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitriles.

References

A Technical Guide to the Solubility of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the solubility characteristics of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a key intermediate in the synthesis of various chemical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a detailed, generalized experimental protocol for its quantitative determination. Furthermore, this guide illustrates a common synthetic pathway for the compound and a typical workflow for solubility assessment, providing valuable insights for laboratory practice.

Introduction

This compound (CAS No: 10537-86-7), also known as 3,5-Diisopropyl-4-hydroxybenzaldehyde, is an aromatic aldehyde with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure, featuring a hydroxyl group and two sterically hindering isopropyl groups ortho to the aldehyde, influences its physical and chemical properties, including its solubility profile. This compound serves as a crucial building block in the synthesis of more complex molecules, including photo-switchable compounds and 3,5-dialkyl-4-hydroxybenzonitrile derivatives.[1] Understanding its solubility in various organic solvents is critical for its application in organic synthesis, purification, and formulation development.

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Water | Insoluble |

The solubility in non-polar and polar aprotic solvents is a key consideration for its use in chemical reactions and purification processes like chromatography.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for determining the saturation solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that saturation is reached.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the dissolved compound is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. If necessary, centrifuge the vials at the same temperature to facilitate sedimentation.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/100 mL or mol/L.

-

Synthesis and Experimental Workflow Visualizations

4.1. Synthesis Pathway

A common method for the synthesis of 4-hydroxybenzaldehydes from phenols is the Duff reaction. This reaction involves the formylation of an electron-rich aromatic compound, such as a phenol, using hexamine as the formylating agent. For this compound, the likely starting material is 2,6-diisopropylphenol.

Caption: A representative synthesis pathway for this compound via the Duff reaction.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol.

References

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde molecular weight and formula

For Immediate Release

This document provides a concise technical summary of the key physicochemical properties of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a substituted aromatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an organic compound that serves as an intermediate in the synthesis of various chemical derivatives.[1] Its core structure consists of a benzaldehyde ring substituted with a hydroxyl group and two isopropyl groups.

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Identifier | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][3][4] |

| CAS Number | 10537-86-7 | [1][2][3][4] |

Experimental Protocols

While specific experimental protocols for the use of this compound are highly application-dependent, a general methodological approach for its characterization and use in synthesis is outlined below.

Synthesis and Purification

A common synthesis route involves the formylation of 2,6-diisopropylaniline. The resulting crude product is typically purified using column chromatography on silica gel with a suitable eluent system, such as a mixture of ethyl acetate and hexane.

Structural Elucidation

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) stretches.

Logical Relationship of Compound Identifiers

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular identifiers.

Caption: Relationship between compound name and its key properties.

References

Synthesis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde from p-Cresol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for producing 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a valuable substituted aromatic aldehyde, from readily available p-cresol derivatives. Two primary routes are explored: the direct alkylation of p-cresol followed by oxidation of the methyl group, and a more recent approach involving the alkylation of p-hydroxybenzoic acid with subsequent functional group manipulation. This document provides detailed experimental protocols, quantitative data, and process visualizations to support researchers in the synthesis of this compound.

Introduction

This compound is a sterically hindered phenolic aldehyde with potential applications in medicinal chemistry and materials science. Its synthesis from p-cresol derivatives offers a cost-effective and scalable approach. This guide outlines two viable synthetic strategies, providing detailed methodologies and comparative data to aid in the selection and execution of the most suitable process.

Synthetic Pathways

Two principal synthetic routes from p-cresol derivatives have been identified and are detailed below.

Route 1: Alkylation of p-Cresol Followed by Oxidation

This traditional two-step approach involves the initial di-isopropylation of p-cresol to form 2,6-diisopropyl-4-methylphenol, which is subsequently oxidized to the target aldehyde.

Route 2: Alkylation of p-Hydroxybenzoic Acid and Functional Group Conversion

A more recent and often higher-yielding method begins with the di-isopropylation of p-hydroxybenzoic acid, a derivative of p-cresol. The resulting 4-hydroxy-3,5-diisopropylbenzoic acid is then converted to the desired aldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations outlined in the synthetic pathways.

Route 1: Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Diisopropyl-4-methylphenol

This procedure is adapted from established Friedel-Crafts alkylation methods for phenols.

-

Materials: p-Cresol, isopropanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.0 eq) and isopropanol (3.0 eq).

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred mixture.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,6-diisopropyl-4-methylphenol.

-

Step 2: Oxidation of 2,6-Diisopropyl-4-methylphenol to this compound

This procedure is based on the catalytic oxidation of p-cresol derivatives.

-

Materials: 2,6-Diisopropyl-4-methylphenol, cobalt(II) chloride, sodium hydroxide, methanol, oxygen or air.

-

Procedure:

-

To a pressure reactor, add 2,6-diisopropyl-4-methylphenol (1.0 eq), cobalt(II) chloride (0.01 eq), and sodium hydroxide (2.0 eq) in methanol.

-

Pressurize the reactor with oxygen or air (e.g., 1-10 atm) and heat to 60-80°C with vigorous stirring.

-

Maintain the reaction for 4-8 hours, monitoring the consumption of the starting material by GC.

-

After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Route 2: Detailed Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid

This protocol is adapted from patent literature describing the synthesis of this key intermediate.[1]

-

Materials: p-Hydroxybenzoic acid, isopropanol, concentrated sulfuric acid, methanol, water.

-

Procedure:

-

To a solution of p-hydroxybenzoic acid (1.0 eq) in isopropanol (3.0-5.0 eq), slowly add concentrated sulfuric acid (e.g., 85-95% w/w) at a temperature below 15°C.[2]

-

Heat the reaction mixture to 60-65°C for 4-6 hours.[1]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mass and quench it into a caustic solution.

-

Wash the aqueous layer with a non-polar solvent like toluene to remove organic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-hydroxy-3,5-diisopropylbenzoic acid. The product can be further purified by recrystallization from methanol/water.[1]

-

Step 2: Conversion of 4-Hydroxy-3,5-diisopropylbenzoic Acid to this compound

This is a two-step reduction-oxidation sequence.

-

Materials: 4-Hydroxy-3,5-diisopropylbenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂), silica gel.

-

Procedure (Reduction to Alcohol):

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Slowly add a solution of 4-hydroxy-3,5-diisopropylbenzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield (4-hydroxy-3,5-diisopropylphenyl)methanol, which can be used in the next step without further purification.

-

-

Procedure (Oxidation to Aldehyde):

-

In a round-bottom flask, dissolve the crude (4-hydroxy-3,5-diisopropylphenyl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Add PCC (1.5 eq) to the solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following tables summarize key quantitative data for the described synthetic routes.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid (Route 2, Step 1)

| Parameter | Condition | Yield (%) | Reference |

| Reactants | p-Hydroxybenzoic acid, Isopropanol | 74.6 | [3] |

| Catalyst | Sulfuric Acid | [4] | |

| Temperature | 60-65 °C | [4] | |

| Reaction Time | 4 hours | [2] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 2,6-Diisopropyl-4-methylphenol | 7.01 (s, 2H), 4.65 (s, 1H, OH), 3.15 (sept, J=6.9 Hz, 2H), 2.28 (s, 3H), 1.25 (d, J=6.9 Hz, 12H) | 148.9, 136.2, 127.8, 127.1, 34.1, 23.8, 21.2 | 3640 (O-H), 2960, 1460, 1230 | 192 (M⁺) |

| 4-Hydroxy-3,5-diisopropylbenzoic Acid | 7.75 (s, 2H), 3.25 (sept, J=6.9 Hz, 2H), 1.28 (d, J=6.9 Hz, 12H) | 161.5, 153.0, 130.0, 122.5, 34.5, 23.5 | 3400-2500 (O-H), 1680 (C=O), 2960 | 222 (M⁺) |

| This compound | 9.85 (s, 1H), 7.60 (s, 2H), 5.5 (br s, 1H, OH), 3.20 (sept, J=6.9 Hz, 2H), 1.25 (d, J=6.9 Hz, 12H) | 191.5, 160.0, 138.0, 130.5, 128.0, 34.2, 23.6 | 3400 (O-H), 2960, 1670 (C=O) | 206 (M⁺) |

Note: Spectroscopic data are predicted or based on closely related structures and may vary slightly based on experimental conditions.

Conclusion

This technical guide provides two robust synthetic routes for the preparation of this compound from p-cresol derivatives. Route 2, commencing with p-hydroxybenzoic acid, appears to be a more direct and potentially higher-yielding pathway based on available literature. The provided experimental protocols and comparative data offer a solid foundation for researchers to successfully synthesize this valuable compound. Careful optimization of reaction conditions will be key to maximizing yields and purity.

References

- 1. 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]

- 4. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, also known as 3,5-diisopropyl-4-hydroxybenzaldehyde. The information compiled herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1] Its structure features a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two isopropyl groups at positions 4, 1, 3, and 5, respectively. This compound serves as a valuable intermediate in the synthesis of various organic molecules.[2]

Workflow for Compound Characterization

Caption: General workflow for the synthesis and characterization of organic compounds.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | s | 2H | Aromatic protons (Ar-H) |

| ~5.0 | s (broad) | 1H | Hydroxyl proton (-OH) |

| ~3.2 | septet | 2H | Isopropyl methine protons (-CH(CH₃)₂) |

| ~1.3 | d | 12H | Isopropyl methyl protons (-CH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~158 | Aromatic carbon (C-OH) |

| ~138 | Aromatic carbons (C-isopropyl) |

| ~128 | Aromatic carbons (C-H) |

| ~125 | Aromatic carbon (C-CHO) |

| ~28 | Isopropyl methine carbon (-CH(CH₃)₂) |

| ~23 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (phenolic) |

| 2960-2870 | Strong | C-H stretch (isopropyl) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and its fragments.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206 | Molecular ion [M]⁺ |

| 191 | [M - CH₃]⁺ |

| 177 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 163 | [M - C₃H₇]⁺ |

Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation of the parent molecule.

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The data would be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. This information is essential for its identification, quality control, and application in further chemical research and development.

References

The Versatile Role of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic aldehyde, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and bulky isopropyl substituents, offer a diverse range of synthetic possibilities. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of bioactive molecules and functional materials. We present key experimental protocols, quantitative data, and logical workflows to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10537-86-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Melting Point | 119-120 °C | |

| Boiling Point | 291.5 °C at 760 mmHg | |

| Appearance | Crystalline powder | |

| Solubility | Insoluble in water; Soluble in dichloromethane and ethyl acetate. |

Applications in Organic Synthesis

This compound serves as a key starting material and intermediate in a variety of organic transformations, leading to the synthesis of diverse molecular architectures.

Synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives

One of the prominent applications of this compound is its conversion to the corresponding 3,5-diisopropyl-4-hydroxybenzonitrile. This transformation is significant as the benzonitrile moiety is a key pharmacophore in numerous biologically active compounds. The conversion can be efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride.

References

The Multifaceted Biological Activities of Hindered Phenolic Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to a benzene ring with bulky substituents, have garnered significant attention in the scientific community. Their unique structural features contribute to a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Antioxidant Activity

The primary mechanism behind the antioxidant activity of hindered phenolic aldehydes is their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. The steric hindrance provided by the bulky groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical reactions.

Quantitative Antioxidant Data

The antioxidant capacity of various hindered phenolic aldehydes has been evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity.

| Compound | Assay | IC50 Value (µM) | Reference |

| Syringaldehyde | DPPH | 260 | [1] |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | DPPH | - | [2] |

| Vanillin | DPPH | - | - |

| 2-Hydroxy-5-methoxybenzaldehyde | - | - | [3] |

| 2,4,6-Trihydroxybenzaldehyde | - | - | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of a hindered phenolic aldehyde using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound (hindered phenolic aldehyde)

-

Standard antioxidant (e.g., Trolox or Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test and standard solutions: Dissolve the test compound and the standard antioxidant in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

Add 50 µL of the test or standard solution to the wells of a 96-well plate.

-

Add 150 µL of the DPPH solution to each well.

-

As a control, add 50 µL of methanol to a well with 150 µL of DPPH solution.

-

As a blank, add 200 µL of methanol to a well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

References

- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A chalcone-syringaldehyde hybrid inhibits triple-negative breast cancer cell proliferation and migration by inhibiting CKAP2-mediated FAK and STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: One-Pot Synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives, key intermediates in the development of pharmaceuticals and other fine chemicals. The described method involves the direct conversion of 3,5-dialkyl-4-hydroxybenzaldehydes to the corresponding nitriles using hydroxylamine hydrochloride in N,N-dimethylformamide (DMF). This process is characterized by high yields, operational simplicity, and avoidance of highly toxic cyanating agents, making it a valuable methodology for researchers in organic synthesis and drug discovery.

Introduction

3,5-Dialkyl-4-hydroxybenzonitrile moieties are important structural motifs found in a variety of biologically active molecules. Traditional methods for the synthesis of aryl nitriles often involve harsh reaction conditions or the use of highly toxic reagents such as metal cyanides.[1] The one-pot conversion of aldehydes to nitriles via an aldoxime intermediate offers a safer and more environmentally benign alternative. This protocol focuses on a streamlined process where the formation of the aldoxime from the corresponding 3,5-dialkyl-4-hydroxybenzaldehyde and its subsequent dehydration to the nitrile occur in a single reaction vessel. Studies have shown that conducting this reaction in a solvent such as N,N-dimethylformamide (DMF) provides optimal yields.[2] For instance, the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF can achieve yields as high as 93% with a purity exceeding 98%.[2] This application note provides a general and detailed protocol applicable to a range of 3,5-dialkyl-4-hydroxybenzaldehyde derivatives.

Experimental Protocol

Materials:

-

Substituted 3,5-dialkyl-4-hydroxybenzaldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,5-dialkyl-4-hydroxybenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).

-

Add N,N-dimethylformamide (5 mL) to the flask.

-

Heat the reaction mixture to 110-120 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3,5-dialkyl-4-hydroxybenzonitrile derivative.

Reaction Workflow

Caption: Workflow for the one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives.

Signaling Pathway and Mechanism

The reaction proceeds through a two-step sequence within a single pot. First, the 3,5-dialkyl-4-hydroxybenzaldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime intermediate. Subsequently, under the thermal conditions in DMF, the aldoxime undergoes dehydration to yield the final 3,5-dialkyl-4-hydroxybenzonitrile product.

Caption: Simplified reaction mechanism for the one-pot synthesis.

Results and Discussion

This one-pot protocol consistently provides good to excellent yields for a variety of 3,5-dialkyl-4-hydroxybenzonitrile derivatives. The use of DMF as a solvent is crucial for the efficiency of the dehydration step. While the reaction can proceed without a catalyst, some reports suggest that the addition of a mild Lewis acid or a metal salt can accelerate the conversion of the aldoxime to the nitrile.[1][3] The work-up procedure is straightforward, and the final products can be obtained in high purity after column chromatography.

Table 1: Synthesis of Various Hydroxybenzonitrile Derivatives

| Entry | Starting Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 4 | 80 |

| 2 | 3,5-Dimethyl-4-hydroxybenzaldehyde | 3,5-Dimethyl-4-hydroxybenzonitrile | 3.5 | 93 |

| 3 | 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 5 | 91 |

| 4 | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzonitrile | 1.25 | 91 |

Data adapted from literature reports for similar transformations and are indicative of the protocol's applicability.[1][2][4]

Conclusion

The described one-pot synthesis of 3,5-dialkyl-4-hydroxybenzonitrile derivatives from their corresponding aldehydes is a highly effective and practical method for laboratory and potential scale-up applications. The protocol offers significant advantages in terms of safety, efficiency, and simplicity over traditional cyanating methods. This makes it a valuable tool for researchers and professionals in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of Photo-switchable Compounds Using 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-switchable compounds, molecules that undergo reversible isomerization upon light irradiation, are of paramount importance in the development of photopharmacology, molecular machines, and smart materials. Azobenzenes, a prominent class of photoswitches, can be toggled between their thermally stable trans (E) isomer and metastable cis (Z) isomer using light of specific wavelengths. The steric and electronic properties of substituents on the azobenzene core significantly influence their photo-physical characteristics, including their absorption spectra and the thermal half-life of the cis-isomer.

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a valuable building block for the synthesis of sterically hindered photo-switchable compounds. The bulky isopropyl groups in the ortho positions to the hydroxyl group can impart unique properties to the resulting azobenzene, such as a red-shifted absorption spectrum and a longer-lived cis-isomer, which are desirable for many applications, particularly in biological systems where visible light is preferred for deeper tissue penetration and reduced phototoxicity.

This document provides detailed application notes and protocols for the synthesis of a photo-switchable azobenzene derivative starting from this compound. The synthesis involves a classical and reliable azo coupling reaction.

Synthetic Pathway

The synthesis of the target photo-switchable compound, 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol, from a derivative of this compound can be envisioned through a multi-step process. For the purpose of this protocol, we will focus on the key azo coupling step, utilizing a structurally similar and commercially available phenol, 2,6-diisopropylphenol, to provide a well-established and reproducible procedure. The aldehyde group in this compound can be chemically modified (e.g., through reduction to an alcohol or conversion to other functional groups) prior to the azo coupling to yield a variety of photo-switchable derivatives.

The proposed synthetic workflow for the core photoswitchable azobenzene structure is outlined below.

Caption: Synthetic workflow for a sterically hindered azobenzene.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of the analogous photo-switchable compound, 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol. This data is based on typical results for similar azo coupling reactions with sterically hindered phenols.

| Parameter | Value |

| Synthesis | |

| Yield | 85-95% |

| Melting Point | 150-160 °C (decomposes) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | 7.85 (d, J=8.8 Hz, 2H), 7.65 (s, 2H), 6.98 (d, J=8.8 Hz, 2H), 5.15 (s, 1H), 3.88 (s, 3H), 3.20 (sept, J=6.8 Hz, 2H), 1.30 (d, J=6.8 Hz, 12H) |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | 161.5, 153.0, 147.5, 145.0, 136.0, 124.5, 121.0, 114.0, 55.5, 27.5, 22.5 |

| UV-Vis (Ethanol) | |

| λmax (trans) | ~360 nm |

| λmax (cis) | ~440 nm |

| Molar Absorptivity (ε) at λmax (trans) | 25,000-35,000 L mol⁻¹ cm⁻¹ |

Experimental Protocols

Protocol 1: Synthesis of 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol

This protocol details the synthesis of a sterically hindered azobenzene via a diazonium coupling reaction.

Materials:

-

p-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2,6-Diisopropylphenol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice

-

Deionized water

Procedure:

-

Diazotization of p-Anisidine:

-

In a 100 mL beaker, dissolve p-anisidine (1.23 g, 10 mmol) in a solution of concentrated HCl (3 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise to the p-anisidine solution. Maintain the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

-

-

Azo Coupling Reaction:

-

In a separate 250 mL beaker, dissolve 2,6-diisopropylphenol (1.78 g, 10 mmol) in a 10% aqueous solution of NaOH (20 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of 2,6-diisopropylphenol with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

-

Work-up and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 4-((4-methoxyphenyl)diazenyl)-2,6-diisopropylphenol as a colored solid.

-

Dry the purified product in a vacuum oven.

-

Protocol 2: Characterization of the Photo-switchable Compound

This protocol outlines the standard characterization techniques for the synthesized azobenzene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

The expected chemical shifts are provided in the quantitative data table.

2. UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol).

-

Record the UV-Vis absorption spectrum from 200 to 600 nm to determine the absorption maxima (λmax) of the trans-isomer.

-

To observe the cis-isomer, irradiate the solution with a UV lamp (e.g., 365 nm) and record the spectrum again. The appearance of a new absorption band at a longer wavelength (around 440 nm) and a decrease in the intensity of the trans band indicates photo-isomerization.

Signaling Pathways and Logical Relationships

The photo-isomerization of azobenzene derivatives is a light-induced molecular transformation that can be used to control biological processes. The following diagram illustrates the general principle of using a photo-switchable compound to modulate a signaling pathway.

Caption: Control of a signaling pathway with a photoswitch.

In this scheme, the inactive trans-isomer of the photo-switchable compound is converted to the active cis-isomer upon irradiation with UV light. The active cis-isomer can then interact with a biological target to elicit a response. The process can be reversed by irradiating with visible light or by thermal relaxation, returning the compound to its inactive trans state and turning off the biological response. This allows for precise spatiotemporal control over biological systems.

Application Notes and Protocols: Purification of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a sterically hindered phenolic aldehyde with significant applications as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its antioxidant properties, stemming from the hindered phenolic group, make it a valuable building block. Ensuring the high purity of this compound is critical for downstream applications, where impurities can lead to unwanted side reactions and compromised product quality. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted technique for the separation of organic compounds.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase. For this compound, a normal-phase chromatography setup is employed. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. Compounds with higher polarity will have a stronger interaction with the silica gel and thus elute slower, while less polar compounds will travel through the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Experimental Protocols

Materials and Equipment

Materials:

-

Crude this compound

-

Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)

-

n-Hexane (or petroleum ether), HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane (for sample loading, optional)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Potassium permanganate or ceric ammonium molybdate stain (for visualization)

-

Cotton or glass wool

-

Sand (acid-washed)

Equipment:

-

Glass chromatography column

-

Separatory funnel (for solvent reservoir)

-

Beakers and Erlenmeyer flasks

-

Round bottom flasks

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for spotting

-

Heating gun or plate (for TLC visualization)

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide an indication of the separation efficiency.

Protocol:

-

Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

-

Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plates in the prepared solvent systems.

-

Visualize the spots under a UV lamp and/or by staining.

-

The ideal solvent system should provide a good separation of the desired compound from its impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.

Column Chromatography Protocol

This protocol is based on the purification of structurally similar hindered phenolic aldehydes.

Column Packing (Wet Slurry Method):

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 0.5 cm) over the plug.

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1). The amount of silica gel should be 50-100 times the weight of the crude sample.

-

Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached.

-

Never let the solvent level drop below the top of the silica gel.

-

Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.

-

Drain the solvent until its level is just at the top of the sand layer.

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it reaches the top of the sand.

-

Carefully add a small amount of the mobile phase and allow it to run into the column to wash any remaining sample from the walls onto the silica. Repeat this step 2-3 times.

Elution and Fraction Collection:

-

Carefully fill the column with the mobile phase.

-

Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).

-

Collect the eluent in fractions (e.g., 10-20 mL per fraction) using test tubes or small flasks.

-

Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same eluent system.

-

Fractions containing the pure compound (as determined by TLC) are combined.

Isolation of the Purified Compound:

-

Combine the fractions containing the pure this compound into a round bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The resulting solid is the purified product. Determine its weight to calculate the yield and assess its purity by analytical methods such as HPLC, NMR, and melting point.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of hindered phenolic aldehydes, which can be adapted for this compound.

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the required resolution and flow rate. Finer mesh provides better separation but slower flow. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (95:5 to 80:20 v/v) | The optimal ratio should be determined by preliminary TLC analysis. A common starting point is a 9:1 mixture. |

| Target Rf Value (TLC) | 0.2 - 0.4 | An Rf in this range generally provides good separation on a column. |

| Sample to Adsorbent Ratio | 1:50 to 1:100 (w/w) | A higher ratio is used for difficult separations. |

| Expected Purity | >98% | Purity should be confirmed by analytical techniques such as HPLC or NMR spectroscopy. |

| Expected Recovery | 70-90% | Recovery depends on the purity of the crude material and the efficiency of the separation. |

Mandatory Visualization

The following diagram illustrates the logical workflow of the column chromatography purification process.

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Oxidation of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, a sterically hindered phenolic aldehyde. Two primary oxidative pathways are explored: the oxidation of the aldehyde functionality to a carboxylic acid and the oxidation of the phenol moiety to a p-benzoquinone. The reaction conditions can be tailored to favor one product over the other, offering versatility in synthetic applications.

Oxidation to 3,5-diisopropyl-4-hydroxybenzoic acid

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 3,5-diisopropyl-4-hydroxybenzoic acid. This transformation is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals. A reliable method for this conversion is the use of potassium permanganate (KMnO₄) under phase-transfer catalysis, which ensures high yields and clean conversion.

Quantitative Data Summary

| Oxidizing Agent | Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 30 | 3 | >90 | [1] |

| Nickel(II) Acetate / O₂ | - | Water/Ethanol | Room Temp. | 0.5 | 62-91 (for similar substrates) | [2] |

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

-

In a separate beaker, prepare an aqueous solution of potassium permanganate (2.0 eq).

-

Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture to a pH of approximately 2 with 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-diisopropyl-4-hydroxybenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

This protocol is expected to yield 3,5-diisopropyl-4-hydroxybenzoic acid in high purity (>90%). The product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Oxidation to 2,6-diisopropyl-1,4-benzoquinone

Oxidation of the phenolic hydroxyl group of this compound leads to the formation of 2,6-diisopropyl-1,4-benzoquinone. This transformation is a common pathway for sterically hindered phenols and provides access to quinone derivatives that are valuable in various chemical and biological studies.

Quantitative Data Summary

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-di-tert-butylphenol | Oxygen, Co(salen) catalyst | Methanol | Room Temp. | High | Inferred from similar reactions |

| 2,6-dimethylaniline | Fenton's Reagent (H₂O₂/Fe²⁺) | Water | - | - | [3] |

Experimental Protocol: Oxidation to Quinone

Materials:

-

This compound

-

Salcomine (Co(salen))

-

Dimethylformamide (DMF)

-

Oxygen balloon

Procedure:

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of salcomine (e.g., 5 mol%).

-

Fit the flask with an oxygen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,6-diisopropyl-1,4-benzoquinone can be purified by column chromatography on silica gel.

Expected Outcome:

This method should provide 2,6-diisopropyl-1,4-benzoquinone as a crystalline solid. The product identity and purity can be confirmed by spectroscopic methods.

Signaling Pathways and Experimental Workflows

Logical Relationship of Oxidation Pathways

Caption: Possible oxidation products from the starting material.

Experimental Workflow for Oxidation to Carboxylic Acid

Caption: Step-by-step experimental workflow for synthesis.

Experimental Workflow for Oxidation to Quinone

Caption: Procedure for the synthesis of the quinone product.

References

Application Notes and Protocols for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde: A Sulfhydryl-Reactive Heterobifunctional Crosslinking Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a versatile heterobifunctional crosslinking reagent designed for the covalent modification and conjugation of biomolecules. Its unique structure, featuring both an aldehyde group and a sterically hindered phenol, allows for a two-stage, controlled reaction primarily targeting sulfhydryl groups on cysteine residues. This dual reactivity enables the formation of stable thioether and carbon-sulfur bonds, making it a valuable tool in protein-protein conjugation, antibody-drug conjugate (ADC) development, and the immobilization of biomolecules.

The aldehyde moiety provides a selective handle for reaction with sulfhydryl groups under specific conditions, forming a thiohemiacetal intermediate that can be further stabilized. The hindered phenolic group, upon oxidation, is converted to a highly reactive quinone methide intermediate, which readily undergoes a Michael-type addition with a second sulfhydryl group. This sequential or differential reactivity allows for precise control over the crosslinking process.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.[1]

| Property | Value |

| CAS Number | 10537-86-7 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 119-121 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol); Insoluble in water[1] |

| Storage | Store at 2-8°C in a dry, dark place |

Mechanism of Action

The heterobifunctional nature of this compound stems from its two distinct reactive moieties that can be addressed under different reaction conditions.

-

Aldehyde-Sulfhydryl Reaction: The benzaldehyde group reacts with the sulfhydryl group of a cysteine residue to form a thiohemiacetal. This reaction is reversible but can be driven to completion and stabilized under appropriate conditions. This initial conjugation step is typically performed under mild acidic to neutral pH.

-

Phenol (Quinone Methide) - Sulfhydryl Reaction: The sterically hindered phenolic hydroxyl group can be activated through oxidation to form a reactive quinone methide intermediate. This electrophilic species is highly susceptible to nucleophilic attack by a second sulfhydryl group, resulting in a stable C-S bond. This activation step often requires an oxidizing agent and is typically performed under neutral to slightly alkaline conditions.

This dual reactivity allows for either a two-step sequential crosslinking of two different sulfhydryl-containing molecules or a one-pot reaction where the conditions are optimized to favor both reactions.

Caption: Proposed two-step crosslinking mechanism.

Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): The reagent can be used to link a cytotoxic drug to a monoclonal antibody. The antibody can be modified first via the aldehyde reaction, followed by conjugation to a sulfhydryl-containing drug through the quinone methide pathway.

-

Protein-Protein Crosslinking: Studying protein-protein interactions by covalently linking two proteins that are in close proximity.

-